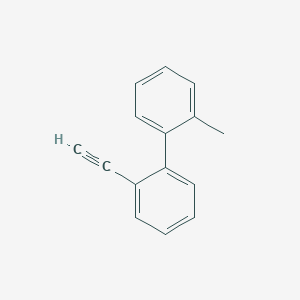
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester is a complex organic compound with significant applications in various scientific fields. It is a derivative of 9,12-Octadecadienoic acid, commonly known as linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique chemical structure and properties, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester typically involves esterification reactions. One common method is the reaction of 9,12-Octadecadienoic acid with 2-oxo-1,3-propanediol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product. Industrial production also focuses on minimizing by-products and waste, adhering to green chemistry principles.
化学反応の分析
Types of Reactions
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroperoxides and epoxides.
Reduction: Conversion to alcohols and diols.
Substitution: Formation of ethers and other substituted esters.
科学的研究の応用
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its effects on lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of biodegradable polymers, surfactants, and lubricants.
作用機序
The mechanism of action of 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases. The compound’s ability to undergo oxidation and reduction reactions also contributes to its biological effects, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
9,12-Octadecadienoic acid (Linoleic acid): A precursor to 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester, known for its essential fatty acid properties.
9-Oxo-(10E,12E)-octadecadienoic acid: A cytotoxic fatty acid with anticancer properties.
9,12-Octadecadienoic acid, methyl ester: A methyl ester derivative used in various industrial applications.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both oxo and propanediyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C39H66O5 |
|---|---|
分子量 |
614.9 g/mol |
IUPAC名 |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-oxopropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
InChIキー |
HFPLDUDHRDKHQV-WVZYQCMWSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(=O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)COC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)

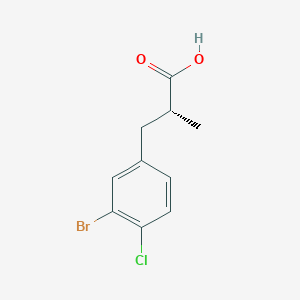


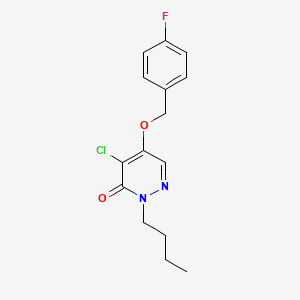
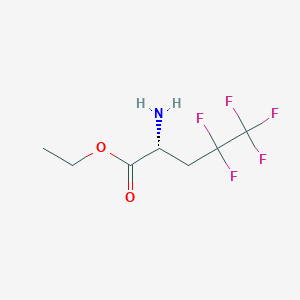
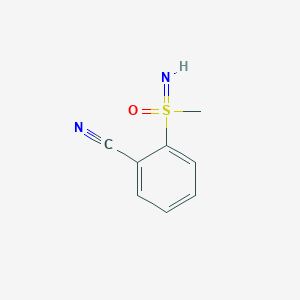




![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
